molecular formula C6H7ClN2OS B1596797 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 50772-53-7

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1596797
CAS RN: 50772-53-7
M. Wt: 190.65 g/mol
InChI Key: NXHQBYNKULQNHY-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also undergo hydrolysis and coupling reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Metabolism in Rats

Bakke et al. (1981) found that 2-acetamido-4-(chloromethyl)thiazole was not metabolized to its analogues by germfree rats, unlike conventional rats, suggesting a role of gut microbiota in its metabolism. They proposed mechanisms involving biliary excretion of mercapturic acid and S-glucuronide conjugates, metabolized in the intestine to metabolites reabsorbed and excreted with urine (Bakke, J., Rafter, J., Lindeskog, P., Feil, V., Gustafsson, J., & Gustafsson, B., 1981).

Chemical Reactivity and Biological Activity

A theoretical study by Kumar and MisraNeeraj (2014) on dichloro-substituted (1,3-thiazol-2-yl)acetamides, including compounds similar to 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, indicated potential coordination ability and notable biological activities, with the (3,4)-dichloro-substituted molecule being relatively more active. This suggests pharmacological importance and the need for further investigations (Kumar, S., & MisraNeeraj, 2014).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, analyzing their potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity. These compounds showed good light harvesting efficiency and potential for photovoltaic applications (Mary, Y., Yalcin, G., Mary, Y., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I., 2020).

Anticancer Activity

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, derived from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, and investigated their anticancer activity. One compound showed high selectivity against A549 human lung adenocarcinoma cells, indicating potential for cancer treatment (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).

Comparative Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential species-specific differences in metabolism. This research could have implications for understanding the metabolism of related acetamide compounds in different organisms (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities. They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Future research will likely continue to explore the potential of thiazole derivatives in various therapeutic applications.

properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHQBYNKULQNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360650
Record name 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide

CAS RN

50772-53-7
Record name 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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